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3-Bromo-6-chloropyrazolo[1,5-

a]pyrimidine

Cat. No.: B3008435 Get Quote

The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered

immense interest in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2]

Its structural rigidity, planarity, and rich electronic nature make it an ideal foundation for

designing molecules that can interact with high specificity at biological targets. This core is

featured in numerous approved pharmaceuticals and clinical candidates, particularly as potent

protein kinase inhibitors for targeted cancer therapy.[3][4][5]

Within this important class of compounds, 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
emerges as a strategically vital building block for drug discovery and development.[6] Its

distinct di-halogenated substitution pattern provides medicinal chemists with a versatile

platform for orthogonal chemical modifications. The differential reactivity of the C3-bromine and

C6-chlorine atoms allows for sequential, site-selective introduction of various functional groups,

enabling the systematic exploration of chemical space and the fine-tuning of structure-activity

relationships (SAR). This guide provides a comprehensive overview of its properties, synthesis,

reactivity, and application as a cornerstone intermediate in modern drug discovery.

Physicochemical and Structural Data
A summary of the key properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is provided

below. This data is essential for experimental design, including reaction setup, solvent

selection, and analytical characterization.
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Property Value

CAS Number 1314893-92-9[7][8][9]

Molecular Formula C₆H₃BrClN₃[6][8][10]

Molecular Weight 232.47 g/mol [6][8]

Appearance Solid[10]

Purity Typically ≥97%[6][8]

Storage 2-8°C, dry, closed conditions[6]

InChI Key FYWMEWXIWGOWCJ-UHFFFAOYSA-N[10]

Synthetic Strategies: Constructing the Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving

the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic partner, such

as a β-dicarbonyl compound.[1][3][11] The specific introduction of the 6-chloro and 3-bromo

substituents can be achieved through several strategic approaches.

A plausible and efficient synthetic route involves a two-step process:

Formation of the 6-Chloropyrazolo[1,5-a]pyrimidine Intermediate: The synthesis can

commence with the reaction of a 3-aminopyrazole with a malonic acid derivative. The use of

phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as a dehydrating agent to

facilitate the cyclization and as a chlorinating agent to install the chlorine atom at the C5 and

C7 positions. Subsequent selective manipulation can yield the 6-chloro isomer.[1]

Regioselective Bromination at C3: With the chlorinated scaffold in hand, the next critical step

is the selective bromination of the pyrazole ring. The C3 position of the pyrazolo[1,5-

a]pyrimidine system is electron-rich, making it susceptible to electrophilic substitution.[12] A

common and effective method for this transformation is the use of N-Bromosuccinimide

(NBS) in a suitable solvent like acetonitrile or DMF.[13] The reaction proceeds under mild

conditions to afford the target molecule, 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, with

high regioselectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63084135.htm
https://www.calpaclab.com/3-bromo-6-chloropyrazolo-1-5-a-pyrimidine-min-97-1-gram/ala-b173332-1g
https://m.chemicalbook.com/ProdSupplierGWCB63084135_EN.htm
https://www.myskinrecipes.com/shop/en/kinase-inhibitors/149942-3-bromo-6-chloropyrazolo-15-a-pyrimidine.html?SubmitCurrency=1&id_currency=8
https://www.calpaclab.com/3-bromo-6-chloropyrazolo-1-5-a-pyrimidine-min-97-1-gram/ala-b173332-1g
https://cymitquimica.com/products/IN-DA009JBG/1314893-92-9/3-bromo-6-chloropyrazolo15-apyrimidine/
https://www.myskinrecipes.com/shop/en/kinase-inhibitors/149942-3-bromo-6-chloropyrazolo-15-a-pyrimidine.html?SubmitCurrency=1&id_currency=8
https://www.calpaclab.com/3-bromo-6-chloropyrazolo-1-5-a-pyrimidine-min-97-1-gram/ala-b173332-1g
https://cymitquimica.com/products/IN-DA009JBG/1314893-92-9/3-bromo-6-chloropyrazolo15-apyrimidine/
https://www.myskinrecipes.com/shop/en/kinase-inhibitors/149942-3-bromo-6-chloropyrazolo-15-a-pyrimidine.html?SubmitCurrency=1&id_currency=8
https://www.calpaclab.com/3-bromo-6-chloropyrazolo-1-5-a-pyrimidine-min-97-1-gram/ala-b173332-1g
https://www.myskinrecipes.com/shop/en/kinase-inhibitors/149942-3-bromo-6-chloropyrazolo-15-a-pyrimidine.html?SubmitCurrency=1&id_currency=8
https://cymitquimica.com/products/IN-DA009JBG/1314893-92-9/3-bromo-6-chloropyrazolo15-apyrimidine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pdf.benchchem.com/124/synthesis_of_pyrazolo_1_5_a_pyrimidines_from_methyl_3_amino_1H_pyrazole_4_carboxylate.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125733/
https://pubmed.ncbi.nlm.nih.gov/26095315/
https://www.chemicalbook.com/synthesis/3-bromo-pyrazolo-1-5-a-pyrimidine.htm
https://www.benchchem.com/product/b3008435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3008435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Cyclocondensation & Chlorination

Step 2: Electrophilic Bromination

3-Aminopyrazole

6-Chloropyrazolo[1,5-a]pyrimidine

  Malonic Acid, POCl₃

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

  NBS, Acetonitrile

Click to download full resolution via product page

Caption: A plausible two-step synthesis pathway for the target compound.

Chemical Reactivity and Orthogonal Synthetic
Utility
The true value of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine lies in the differential reactivity

of its two halogen substituents. This feature enables chemists to perform selective, stepwise

functionalization, making it a powerful tool for building molecular diversity.

C3-Position (C-Br Bond): The bromine atom on the electron-rich pyrazole ring is highly

amenable to a wide range of palladium-catalyzed cross-coupling reactions. This includes, but

is not limited to, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. The C-Br

bond is significantly more reactive in these transformations than the C-Cl bond on the

pyrimidine ring, providing a predictable handle for introducing aryl, heteroaryl, alkyl, alkynyl,

and amino moieties. This selective reactivity is the cornerstone of its utility in library

synthesis.[1][14]
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C6-Position (C-Cl Bond): The chlorine atom is attached to the electron-deficient pyrimidine

ring. This electronic arrangement activates the C6 position towards Nucleophilic Aromatic

Substitution (SNAr) reactions.[1] After the C3 position has been functionalized via cross-

coupling, the C6-chloro group can be readily displaced by a variety of nucleophiles, such as

primary and secondary amines, alcohols, and thiols. This SNAr reaction typically requires

more forcing conditions (e.g., heat) than the Pd-catalyzed couplings, further ensuring

orthogonality.

This predictable, stepwise reactivity allows for a logical and efficient approach to drug

discovery, as illustrated below.

3-Bromo-6-chloropyrazolo
[1,5-a]pyrimidine

Suzuki Coupling
(e.g., Arylboronic Acid, Pd catalyst)

3-Aryl-6-chloropyrazolo
[1,5-a]pyrimidine

SNAr Reaction
(e.g., Amine, Heat)

3-Aryl-6-amino-disubstituted
Product Library

Click to download full resolution via product page

Caption: Orthogonal functionalization workflow using the title compound.

Applications in Drug Discovery
The synthetic versatility of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine makes it a high-value

intermediate across multiple therapeutic areas.[6]

Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a proven "hinge-binding" motif for

many protein kinases. The ability to install a diversity of substituents at the C3 and C6

positions allows for the optimization of potency and selectivity against specific kinase targets

implicated in oncology.[3][6]

Inflammatory and CNS Disorders: Beyond oncology, this scaffold is being explored for its

potential in treating inflammatory diseases and central nervous system (CNS) disorders.[6]

The precise control over physicochemical properties (like polarity and solubility) afforded by

this building block is critical for developing CNS-penetrant drugs.
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Aryl Hydrocarbon Receptor (AHR) Antagonists: Recent research has identified the

pyrazolo[1,5-a]pyrimidine core as a promising starting point for developing AHR antagonists,

which are of interest in cancer immunology.[15]

Agrochemicals: The structural motifs prevalent in pharmaceuticals are often transferable to

agrochemical research, where this compound can be used to design novel pesticides with

improved efficacy and selectivity.[6]

Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling

reaction at the C3 position, a common first step in a library synthesis campaign.

Objective: To synthesize a 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine derivative.

Materials:

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine (1.0 eq)

Arylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

Sodium Carbonate (Na₂CO₃) (3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, the corresponding

arylboronic acid, and Pd(dppf)Cl₂.

Reagent Addition: Add the sodium carbonate.
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice

more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to

yield the desired 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine product.

Trustworthiness Note:This is a generalized protocol. The specific catalyst, base, solvent, and

temperature may require optimization for different arylboronic acid substrates. All work should

be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate

personal protective equipment (PPE).

Conclusion
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it is a

strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity at the

C3 and C6 positions provides a reliable and efficient platform for generating vast libraries of

novel compounds. For researchers and scientists in pharmaceutical and agrochemical

development, mastering the chemistry of this building block opens the door to systematically

exploring structure-activity relationships and developing next-generation therapeutics and

functional molecules.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3008435?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3008435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

